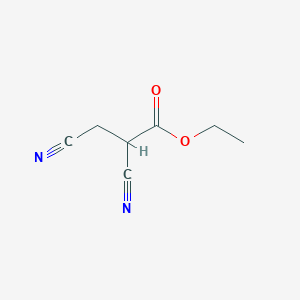
2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Proteomics Research
Carbostyril 124 N-Carboxymethyl Chloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their function in complex biological systems .
Antimicrobial Activity
Some carbostyril compounds have been found to possess antimicrobial activity . Although it’s not explicitly stated that Carbostyril 124 N-Carboxymethyl Chloride has this property, it’s possible that it could be used in research exploring this potential application .
Anti-inflammatory Activity
A study reported the synthesis of a compound similar to Carbostyril 124 N-Carboxymethyl Chloride and evaluated its in vitro anti-inflammatory activity . The results indicated that it exhibited superior activity compared to the standard, ibuprofen .
Synthesis of Heterocycles
Carbostyril 124 N-Carboxymethyl Chloride could potentially be used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles often show unique biological activities .
Antifungal Inhibition
Some compounds similar to Carbostyril 124 N-Carboxymethyl Chloride have shown excellent antifungal inhibition . This suggests a potential application of Carbostyril 124 N-Carboxymethyl Chloride in antifungal research .
Ligand Design for Protein Degradation
A compound similar to Carbostyril 124 N-Carboxymethyl Chloride has been used in the design of bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . This suggests a potential application of Carbostyril 124 N-Carboxymethyl Chloride in the field of protein degradation research .
Mécanisme D'action
Mode of Action
It is known that the compound is a sensitizing chromophore . A chromophore is a part of a molecule responsible for its color. In the context of this compound, it is likely that it interacts with light or other electromagnetic radiation in a specific way, leading to a change in its properties .
Biochemical Pathways
It is known that the compound is a reasonably effective organic sensitizer for a proximate bound terbium ion . This suggests that it may play a role in processes involving the transfer of energy, such as fluorescence or phosphorescence .
Result of Action
Given its role as a sensitizing chromophore, it may influence cellular processes that involve the interaction with light or other forms of electromagnetic radiation .
Propriétés
IUPAC Name |
2-chloro-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-4-11(16)15-10-5-8(2-3-9(7)10)14-12(17)6-13/h2-5H,6H2,1H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRUAYVEQRYSTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443165 | |
| Record name | 2-Chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
CAS RN |
183613-11-8 | |
| Record name | 2-Chloro-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50443165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[Bis(carboxymethyl)amino]ethyl-[2-[bis(carboxymethyl)amino]-3-hydrazinyl-3-oxopropyl]amino]acetic acid](/img/structure/B24291.png)





![(S)-4-Benzyl-3-[(S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-2-oxazolidinone](/img/structure/B24306.png)
![(S)-4-Benzyl-3-[2-(4-methoxyphenyl)acetyl]-2-oxazolidinone](/img/structure/B24308.png)





